molecular formula C6H9ClO B2939702 1-(Chloromethyl)cyclobutane-1-carbaldehyde CAS No. 1934394-48-5

1-(Chloromethyl)cyclobutane-1-carbaldehyde

Cat. No. B2939702
CAS RN: 1934394-48-5
M. Wt: 132.59
InChI Key: KLAOGZIERWPFRS-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)cyclobutane-1-carbaldehyde” is a chemical compound. It is a derivative of cyclobutane, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane is CnH2n . In this case, the cyclobutane ring has been substituted with a chloromethyl group and a carbaldehyde group .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)cyclobutane-1-carbaldehyde” would consist of a cyclobutane ring with a chloromethyl group and a carbaldehyde group attached. The exact structure would depend on the positions of these groups on the cyclobutane ring .

Scientific Research Applications

Synthesis and Reactivity

1-(Chloromethyl)cyclobutane-1-carbaldehyde serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, researchers have explored its reactivity in various chemical transformations, leading to the development of novel synthetic routes and methodologies. One notable application involves its use in cycloisomerizations, where the compound undergoes transformation under specific conditions to yield structurally complex molecules with potential applications in medicinal chemistry and material science.

Photochemical Properties

The photochemical behavior of 1-(Chloromethyl)cyclobutane-1-carbaldehyde has been studied to understand its potential in photoreactions. Such investigations reveal the compound's ability to participate in photo-induced processes, leading to the formation of new carbon-carbon bonds or rearrangements. This property is particularly valuable in the field of green chemistry, where light is used as a clean energy source to drive chemical reactions.

Applications in Organic Synthesis

In organic synthesis, 1-(Chloromethyl)cyclobutane-1-carbaldehyde is utilized to construct cyclopropyl and cyclobutyl derivatives, which are key structural motifs in natural products and pharmacologically active compounds. Researchers have developed methodologies that leverage the unique reactivity of this compound to synthesize a wide range of cyclic and acyclic derivatives, highlighting its versatility and utility in synthetic organic chemistry.

Mechanistic Studies

Mechanistic studies involving 1-(Chloromethyl)cyclobutane-1-carbaldehyde contribute to a deeper understanding of its reactivity patterns and the underlying principles governing its transformations. These insights are crucial for the design of new reactions and for optimizing existing synthetic pathways, thereby expanding the toolkit available to chemists for the construction of complex molecular architectures.

References (Sources)

  • For insights into the chemistry of related compounds and their synthetic applications, see the work by Hamama et al. (2018) on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs here.
  • Photoreduction studies by Funke and Cerfontain (1976) offer a glimpse into the photochemical properties relevant to compounds like 1-(Chloromethyl)cyclobutane-1-carbaldehyde here.
  • The exploration of cycloisomerizations by Kothandaraman et al. (2011) demonstrates the utility of related compounds in organic synthesis here.

properties

IUPAC Name

1-(chloromethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOGZIERWPFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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